molecular formula C12H13NO7 B11950675 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid CAS No. 87364-84-9

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid

Katalognummer: B11950675
CAS-Nummer: 87364-84-9
Molekulargewicht: 283.23 g/mol
InChI-Schlüssel: AOWBIDDDHVSFPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is an organic compound with the molecular formula C12H13NO7 and a molecular weight of 283.24 g/mol . This compound is characterized by the presence of a benzoyl group substituted with methoxy and nitro groups, attached to a propionic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid typically involves the nitration of 3,4-dimethoxybenzoyl chloride followed by a Friedel-Crafts acylation reaction with propionic acid. The nitration step requires the use of concentrated nitric acid and sulfuric acid as catalysts, while the Friedel-Crafts acylation is carried out in the presence of a Lewis acid such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is utilized in several scientific research fields:

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. The propionic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3,4-Dimethoxy-6-nitrobenzoyl)propionic acid is unique due to the presence of both methoxy and nitro groups on the benzoyl ring, combined with a propionic acid moiety. This combination of functional groups imparts distinct chemical reactivity and binding properties, making it valuable in various research applications .

Eigenschaften

CAS-Nummer

87364-84-9

Molekularformel

C12H13NO7

Molekulargewicht

283.23 g/mol

IUPAC-Name

4-(4,5-dimethoxy-2-nitrophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C12H13NO7/c1-19-10-5-7(9(14)3-4-12(15)16)8(13(17)18)6-11(10)20-2/h5-6H,3-4H2,1-2H3,(H,15,16)

InChI-Schlüssel

AOWBIDDDHVSFPH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)C(=O)CCC(=O)O)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.